
Ljh685
Vue d'ensemble
Description
LJH685 est un inhibiteur puissant et sélectif de la famille des kinases ribosomales S6 p90 (RSK), qui comprend RSK1, RSK2 et RSK3. Il est connu pour sa haute spécificité et son efficacité dans l’inhibition de ces kinases, avec des valeurs de CI50 de 6 nM, 5 nM et 4 nM, respectivement . This compound a été largement étudié pour son rôle dans la modulation de la prolifération cellulaire, de la survie et de l’apoptose, en particulier dans les cellules cancéreuses dépendantes de la voie MAPK .
Mécanisme D'action
LJH685 exerce ses effets en se liant au site de liaison à l’ATP du domaine de la kinase N-terminale des RSK, inhibant ainsi leur activité . Cette inhibition empêche la phosphorylation des cibles en aval, telles que YB1, qui est impliquée dans la survie et la prolifération cellulaires . La sélectivité du composé pour les RSK par rapport aux autres kinases est attribuée à sa conformation non plane unique, qui permet une liaison spécifique aux kinases de la famille RSK .
Analyse Biochimique
Biochemical Properties
Ljh685 functions as an ATP-competitive inhibitor of RSK1, RSK2, and RSK3, with IC50 values of 6 nM, 5 nM, and 4 nM, respectively . It binds to the N-terminal kinase ATP-binding site of RSK2, adopting a unique nonplanar conformation that contributes to its high selectivity for RSK family kinases . By inhibiting RSK activity, this compound prevents the phosphorylation of various substrates, including the Y-box binding protein 1 (YB1) on Ser102, which is associated with cell growth and survival .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell growth and proliferation by reducing the phosphorylation of YB1 and other downstream targets of RSK . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in regulating cell survival and proliferation . Additionally, this compound influences gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of RSK2, which inhibits the kinase activity of RSK1, RSK2, and RSK3 . This inhibition prevents the phosphorylation of downstream targets, such as YB1, thereby disrupting cell signaling pathways and cellular processes that are crucial for cell survival and proliferation . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Prolonged exposure to this compound can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can cause sustained inhibition of RSK activity and prolonged effects on cellular function, including reduced cell growth and altered metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits RSK activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and off-target effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of RSK activity and tumor growth .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of RSK activity . By preventing the phosphorylation of key substrates, this compound affects metabolic flux and metabolite levels, leading to altered cellular metabolism . The compound interacts with enzymes and cofactors involved in these pathways, further modulating metabolic processes and cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on RSK activity . The compound’s distribution and localization are crucial for its efficacy and selectivity in targeting RSK family kinases .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with its target proteins and exerts its inhibitory effects . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . This compound’s localization to specific organelles, such as the nucleus and cytoplasm, is essential for its role in modulating cellular processes and signaling pathways .
Méthodes De Préparation
La synthèse de LJH685 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour améliorer son activité inhibitrice. La méthode de préparation de la liqueur mère consiste à dissoudre 2 mg du composé dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de la liqueur mère de 40 mg/mL . Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des voies similaires, avec des mesures de contrôle qualité strictes pour garantir une pureté et une constance élevées.
Analyse Des Réactions Chimiques
LJH685 subit diverses réactions chimiques, notamment la phosphorylation et l’inhibition de l’activité de la kinase. Il réduit efficacement la phosphorylation de YB1 à des concentrations submicromolaires et provoque une inhibition presque complète à des concentrations plus élevées . Les réactifs courants utilisés dans ces réactions comprennent l’adénosine triphosphate (ATP) et des substrats peptidiques spécifiques. Les principaux produits formés à partir de ces réactions sont des protéines phosphorylées et des complexes de kinases inhibés.
Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la biologie du cancer et de la pharmacologie moléculaire. Il a été démontré qu’il inhibe la croissance de lignées cellulaires cancéreuses, telles que MDA-MB-231 et H358, en réduisant la phosphorylation de YB1 et en provoquant un arrêt du cycle cellulaire . En outre, this compound a été utilisé en combinaison avec d’autres inhibiteurs, tels que l’inhibiteur de FLT3 FF-10101, pour améliorer ses effets antiprolifératifs dans les cellules de leucémie myéloïde aiguë (LMA) . Son inhibition sélective des RSK en fait un outil précieux pour étudier le rôle de ces kinases dans divers processus cellulaires et pour développer des thérapies anticancéreuses ciblées.
Applications De Recherche Scientifique
Acute Myeloid Leukemia (AML)
LJH685 has demonstrated efficacy in inhibiting the proliferation of AML cells, particularly those with FLT3-ITD mutations. In vitro studies showed that this compound caused cell cycle arrest and induced apoptosis through the inhibition of the RSK-YB-1 signaling pathway. Furthermore, when combined with FLT3 inhibitors like FF-10101 or chemotherapeutic agents like Daunorubicin, this compound exhibited synergistic effects, enhancing anti-leukemic activity and prolonging survival in xenograft mouse models .
Study | Cell Line | Treatment | Outcome |
---|---|---|---|
MV4-11 (FLT3-ITD+) | This compound + FF-10101 | Increased apoptosis, prolonged survival | |
MOLM-13 (FLT3-ITD+) | This compound + Daunorubicin | Enhanced anti-leukemic effects |
Retinal Ganglion Cell Necroptosis
Research indicates that this compound can reduce necroptosis in retinal ganglion cells under conditions of oxygen-glucose deprivation. In vivo studies demonstrated that pretreatment with this compound before high intraocular pressure episodes improved visual function recovery by inhibiting RIP3 phosphorylation, suggesting its potential for neuroprotective applications .
Study | Cell Type | Condition | Outcome |
---|---|---|---|
RGC-5 | Oxygen-glucose deprivation | Reduced necroptosis, improved visual recovery |
Specificity and Potency
This compound is noted for its high specificity towards RSK family kinases compared to other inhibitors such as BI-D1870. Its IC50 values for RSK1, RSK2, and RSK3 are reported to be around 6 nM, 5 nM, and 4 nM respectively . This specificity is crucial for minimizing off-target effects during therapeutic applications.
Comparative Efficacy with Other Inhibitors
In comparative studies, this compound has shown superior efficacy over other RSK inhibitors like LJI308 in certain cancer models. For example, while both inhibitors effectively reduced cell viability in cancer cell lines, this compound exhibited a more pronounced effect in anchorage-independent growth settings .
Comparaison Avec Des Composés Similaires
LJH685 est souvent comparé à d’autres inhibiteurs de RSK, tels que LJI308. Les deux composés sont des inhibiteurs très sélectifs et puissants des RSK, mais this compound a montré qu’il adoptait une conformation non plane inhabituelle qui améliore sa sélectivité . D’autres composés similaires comprennent BI-D1870 et SL0101, qui ciblent également les RSK mais avec des profils de sélectivité et des mécanismes d’action différents. Les propriétés de liaison uniques de this compound et sa haute spécificité en font un outil précieux pour étudier la fonction des RSK et développer des thérapies ciblées.
Activité Biologique
LJH685 is a selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, which includes RSK1, RSK2, and RSK3. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in targeting various malignancies. The following sections detail the biological activity of this compound, including its mechanism of action, effects on cancer cell lines, and potential clinical implications.
This compound functions by inhibiting the activity of RSK kinases, which play a critical role in cell proliferation, survival, and metastasis. The compound exhibits high selectivity for RSK family members, with reported IC50 values of approximately 4 nM for RSK3, 5 nM for RSK2, and 6 nM for RSK1 . The inhibition occurs through binding to the ATP-binding site of the RSK2 N-terminal kinase domain, adopting a unique nonplanar conformation that enhances its specificity .
Effects on Cancer Cell Lines
Research has demonstrated that this compound effectively inhibits the proliferation and clone formation of various cancer cell lines. For example:
- Acute Myeloid Leukemia (AML) : this compound was shown to induce cell cycle arrest and apoptosis in AML cells by inhibiting the RSK-YB1 signaling pathway. This suggests a potential role in treating AML by targeting cancer stem cells (CSCs) that contribute to tumor recurrence .
- Triple-Negative Breast Cancer (TNBC) : In TNBC models, this compound exhibited significant cytotoxic effects on transformed cells while sparing non-tumorigenic cells. The compound induced apoptosis and reduced cell viability in both two-dimensional and three-dimensional cultures .
Summary of In Vitro Findings
Cell Line | Effect | Mechanism |
---|---|---|
AML Cells | Inhibition of proliferation | Induction of apoptosis via RSK-YB1 pathway |
TNBC Cells | Decreased viability | Apoptosis induction; selective targeting of CSCs |
In Vivo Studies
Currently, there are no published in vivo studies specifically evaluating the effects of this compound in animal models. The compound remains in preclinical development stages, indicating a need for further research to establish its efficacy and safety profiles in vivo.
Case Studies and Clinical Implications
While specific clinical trials involving this compound are not yet available, its mechanism suggests promising applications in oncology. Given the role of RSK in tumor growth and metastasis, targeting this pathway could enhance treatment efficacy for cancers characterized by high RSK activity.
- Combination Therapies : Preliminary studies indicate that combining this compound with other chemotherapeutic agents may improve treatment outcomes. For instance, synergistic effects were observed when combining this compound with FLT3 inhibitors in AML cell lines, demonstrating enhanced anti-leukemic effects .
Propriétés
IUPAC Name |
2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFKDGKRLMXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627710-50-2 | |
Record name | LJH-685 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LJH-685 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.